5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide
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Overview
Description
The compound is a complex organic molecule that includes several functional groups: a bromo group, a chloro group, a sulfonyl group, and an azabicyclo[3.2.1]octane group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The azabicyclo[3.2.1]octane group, for example, is a bicyclic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 5-Bromothiophene-2-sulfonyl chloride, a related compound, is a solid with a melting point of 40-44 °C and a boiling point of 100-102 °C/0.5 mmHg .Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis of novel compounds related to the structural framework of "5-bromo-2-chloro-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide," highlighting methods to achieve various derivatives and evaluate their structural properties. For instance, the study by Ranganatha et al. (2018) focuses on the synthesis of 5‑bromo‑2-chloropyrimidin-4-amine derivatives, showcasing the versatility of such compounds in generating a range of biologically active molecules Ranganatha et al., 2018. Similarly, Brzezinski et al. (2013) detailed the synthesis and absolute configuration of isomeric 8-benzyl-2-[(4-bromophenyl)(hydroxy)methyl]-8-azabicyclo[3.2.1]octan-3-ones, further expanding the structural and application possibilities of related compounds Brzezinski et al., 2013.
Biological Activity and Potential Applications
Several studies have explored the biological activity of compounds structurally related to "this compound," indicating potential therapeutic applications. For example, Cretton et al. (2014) investigated the in vitro activity of tropane halogenated-derivatives, including similar structures, against malaria, sleeping sickness, Chagas disease, and leishmaniasis, revealing promising antiparasitic properties Cretton et al., 2014. Another study by Yue et al. (2011) focused on the absorption, distribution, metabolism, and excretion of GDC-0449 (vismodegib), a molecule with a related structural motif, underscoring its pharmacokinetic profile and unique metabolic pathways Yue et al., 2011.
Chemical Properties and Reactivity
Research also investigates the chemical properties and reactivity of compounds within this chemical class, providing insights into their potential applications in material science, catalysis, and as intermediates in organic synthesis. For instance, Belhocine et al. (2011) introduced a new family of room temperature ionic liquids based on azepane, a compound sharing structural similarities, showcasing an innovative approach to environmentally friendly solvents Belhocine et al., 2011.
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the compound’s potential role as a hypoglycemic drug, it may be involved in pathways related to glucose metabolism .
Pharmacokinetics
Factors such as the compound’s molecular weight, lipophilicity, and hydrogen bonding capacity can influence its pharmacokinetic properties .
properties
IUPAC Name |
5-bromo-2-chloro-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrClN2O3S/c1-23(21,22)19-11-3-4-12(19)8-10(7-11)18-15(20)13-6-9(16)2-5-14(13)17/h2,5-6,10-12H,3-4,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFCDWIHTSAQAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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